8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one
Description
Historical Context of Quinoline (B57606) and Quinolinone Chemistry in Research
The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org However, its significance grew substantially with the isolation of quinine, a quinoline alkaloid from the bark of the Cinchona tree, which was famously used to treat malaria. globalresearchonline.net This discovery spurred extensive research into quinoline-based compounds, leading to the development of synthetic antimalarials like chloroquine (B1663885) in the 1940s. globalresearchonline.net
The late 19th century saw the development of several foundational synthetic methods for constructing the quinoline core, which are still in use today. These include:
Skraup Synthesis (1880): Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.goviipseries.org
Friedländer Synthesis (1882): A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. orientjchem.orgiipseries.org
Combes Synthesis (1888): The reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org
Conrad-Limpach Synthesis (1887): The condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (quinolin-4-ones). iipseries.org
These classical methods provided a robust platform for generating a vast library of substituted quinolines and quinolinones, enabling extensive structure-activity relationship (SAR) studies and the exploration of their potential in various fields. wikipedia.orgiipseries.org
Importance of Halogenation (Iodine) in Heterocyclic Systems
Halogenation is a fundamental strategy in medicinal and materials chemistry for modulating the properties of organic molecules. The introduction of a halogen atom can influence a compound's lipophilicity, electronic distribution, and metabolic stability. Among the halogens, iodine possesses unique characteristics that make it particularly valuable.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodo-substituted heterocycles highly versatile synthetic intermediates. rockchemicalsinc.com They are frequently employed in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. This synthetic utility enables the further elaboration of complex molecular architectures. The introduction of an iodine atom into a molecule can also enhance its antimicrobial properties. nih.gov In medicine, iodine and its compounds have a long history of use as antiseptics and are essential for thyroid function. youtube.comcoherentmarketinsights.comchemicals.co.uk
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| C-Halogen Bond Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 |
| Key Role in Synthesis | Metabolic blocking, altering pKa | Bioisostere for methyl group | Good leaving group, enhances potency | Excellent handle for cross-coupling reactions |
Role of Trifluoromethyl Groups in Modern Medicinal and Chemical Research
The trifluoromethyl (CF₃) group has become a ubiquitous substituent in modern chemistry, particularly in the design of pharmaceuticals and agrochemicals. hovione.comwechemglobal.com Its incorporation into a molecular scaffold can dramatically improve key properties. The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org
Key effects of the trifluoromethyl group include:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by oxidative enzymes in the body. mdpi.com
Increased Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution. wechemglobal.commdpi.com
Electronic Effects: As a strong electron-withdrawing group, the CF₃ group can significantly alter the acidity or basicity (pKa) of nearby functional groups and modulate the electronic properties of aromatic rings. wikipedia.orgmdpi.com
Binding Interactions: The CF₃ group can participate in unique non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions, potentially increasing binding affinity and potency. mdpi.com
The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl (-CH₃) or chloro (-Cl) group. wikipedia.orgnih.gov This substitution can maintain or improve biological activity while enhancing pharmacokinetic properties. Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
| Parameter | Effect of Introducing a -CF₃ Group | Rationale |
|---|---|---|
| Metabolic Stability | Increase | High C-F bond strength resists enzymatic cleavage. mdpi.com |
| Lipophilicity (logP) | Increase | Fluorine atoms are hydrophobic. wechemglobal.commdpi.com |
| Acidity of Proximal Groups | Increase | Strong inductive electron-withdrawing effect. wikipedia.org |
| Binding Affinity | Often Increases | Can enhance electrostatic and hydrophobic interactions with target proteins. mdpi.com |
| Permeability | Increase | Enhanced lipophilicity facilitates passage through biological membranes. mdpi.com |
Overview of the 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one System within Quinolinone Research
The compound this compound (CAS No: 587885-88-9) represents a highly functionalized quinolinone scaffold that combines the distinct features of its substituents. chiralen.com The strategic placement of the iodo and trifluoromethyl groups on the quinolinone core creates a molecule with significant potential as a building block in chemical synthesis and as a subject for further research.
The structure integrates three key components:
The Quinolin-4(1H)-one Core: A proven pharmacophore and versatile chemical scaffold.
The 2-Trifluoromethyl Group: Positioned on the pyridinone ring, this group is expected to enhance metabolic stability and lipophilicity while modulating the electronic character of the heterocyclic system. mdpi.com
The 8-Iodo Group: Located on the benzene (B151609) ring, this substituent serves as a prime synthetic handle for further molecular elaboration through metal-catalyzed cross-coupling reactions. researchgate.net This allows for the systematic synthesis of a library of derivatives for SAR studies.
The existence of patents from 2011 listing novel bicyclic compounds related to this structure underscores its relevance in contemporary research and development. chiralen.com The combination of a stable, property-modulating group (-CF₃) and a synthetically versatile group (-I) on a privileged scaffold makes this compound a valuable platform for creating more complex and potentially active molecules.
Structure
3D Structure
Properties
IUPAC Name |
8-iodo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)8-4-7(16)5-2-1-3-6(14)9(5)15-8/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTWUOAANXGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 8 Iodo 2 Trifluoromethyl Quinolin 4 1h One
Electrophilic Aromatic Substitution Reactions on the Quinolinone Ring
The quinoline (B57606) ring system's reactivity in electrophilic aromatic substitution (EAS) is well-established. The pyridine-derived ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. reddit.com In the parent quinoline molecule, substitution typically happens at the C5 and C8 positions. reddit.com
For 8-iodo-2-(trifluoromethyl)quinolin-4(1H)-one, the situation is more complex. The C8 position is already occupied by an iodine atom. The 2-(trifluoromethyl) group is a strong electron-withdrawing group, which further deactivates the entire heterocyclic system. The 4-oxo group also influences the electron density of the rings. Therefore, any further electrophilic substitution would be expected to be challenging and would most likely be directed to the C5 or C6 positions of the carbocyclic ring. Common EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions. Specific experimental data on electrophilic aromatic substitution reactions performed directly on this compound are not extensively detailed in the available literature, but the general principles of quinoline chemistry suggest that the carbocyclic ring remains the more favorable site for such transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the this compound core are primarily dictated by the nature of the substituents and their positions. The 4(1H)-one tautomer, also known as a 4-hydroxyquinoline, is generally unreactive toward nucleophilic aromatic substitution at the C4 position, as the hydroxyl group is a poor leaving group.
However, the reactivity can be significantly enhanced by converting the 4-oxo group into a better leaving group. For instance, treatment with reagents like phosphorus oxychloride (POCl₃) could transform the 4-oxo functionality into a 4-chloro substituent. This 4-chloro-8-iodo-2-(trifluoromethyl)quinoline intermediate would then be highly susceptible to nucleophilic attack at the C4 position by various nucleophiles, including amines, alkoxides, and thiolates. Studies on analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated successful nucleophilic displacement of the 4-chloro group to introduce a range of functionalities. researchgate.netmdpi.com This two-step strategy of activation followed by substitution represents a viable pathway for functionalizing the C4 position of the target molecule.
Cross-Coupling Chemistry at the Iodo Position (C8)
The carbon-iodine bond at the C8 position is the most versatile handle for synthetic transformations on this molecule, serving as an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The C8-iodo group of the quinolinone is an ideal electrophilic partner for this reaction. While specific studies on this compound are not widely reported, closely related structures such as 8-iodoquinolin-4(1H)-one have been successfully employed in Suzuki-Miyaura couplings. researchgate.net These reactions demonstrate that the quinolinone scaffold is stable to the typical reaction conditions, allowing for the introduction of a wide variety of aryl and vinyl substituents at the C8 position. The trifluoromethyl group at C2 is not expected to interfere with the coupling, making this a highly reliable method for elaborating the core structure.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents typical conditions based on reactions with similar 8-iodoquinolinone substrates.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 8-Phenyl-2-(trifluoromethyl)quinolin-4(1H)-one |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 8-(Thiophen-2-yl)-2-(trifluoromethyl)quinolin-4(1H)-one |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 8-(4-Methoxyphenyl)-2-(trifluoromethyl)quinolin-4(1H)-one |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, is highly efficient for aryl iodides. wikipedia.orgorganic-chemistry.org The C8-iodo position of this compound is an excellent substrate for Sonogashira coupling, enabling the direct attachment of alkynyl moieties. This transformation is pivotal for constructing extended π-conjugated systems and for introducing functional handles that can be further modified. Research on related quinoline systems confirms the utility of this reaction, which proceeds under mild, basic conditions, often using an amine as both the base and solvent. libretexts.orgresearchgate.net The regioselectivity is excellent, with the reaction occurring exclusively at the more reactive iodo-substituted position. libretexts.org
Table 2: Representative Conditions for Sonogashira Coupling This table outlines typical conditions for the Sonogashira coupling of the target compound.
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 8-(Phenylethynyl)-2-(trifluoromethyl)quinolin-4(1H)-one |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine/THF | 8-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinolin-4(1H)-one |
| This compound | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N/DMF | 8-(3-Hydroxyprop-1-yn-1-yl)-2-(trifluoromethyl)quinolin-4(1H)-one |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and is particularly effective for coupling sp²-hybridized carbons. Although specific examples of Negishi couplings involving this compound are not prominent in the surveyed literature, the reaction is theoretically a highly viable strategy for functionalizing the C8 position. The aryl iodide would readily undergo oxidative addition to the palladium(0) catalyst, followed by transmetalation with an organozinc reagent (e.g., Alkyl-ZnCl, Aryl-ZnCl) and reductive elimination to yield the C8-substituted product. This method would allow for the introduction of various alkyl, vinyl, and aryl groups that can sometimes be challenging to introduce via other coupling methods.
Functional Group Interconversions of the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. wikipedia.org Its stability arises from the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol). mdpi.com As a result, the -CF₃ group in this compound is chemically inert under most synthetic conditions, including those used for cross-coupling, electrophilic substitution, and nucleophilic substitution on other parts of the molecule.
Functional group interconversions of the trifluoromethyl moiety are exceedingly difficult and require harsh reaction conditions that are generally incompatible with complex organic molecules. Transformations such as hydrolysis to a carboxylic acid or reduction to a methyl group are not synthetically feasible under standard laboratory procedures. Therefore, the -CF₃ group is typically incorporated into a molecule with the expectation that it will remain intact throughout a multi-step synthesis. Its role is primarily to modulate the electronic properties, lipophilicity, and metabolic stability of the final compound rather than to serve as a synthetic handle for further transformations. mdpi.commdpi.com
Reactions Involving Quinolinone Tautomeric Forms
This compound exists in a tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (4-hydroxyquinoline) forms. The position of this equilibrium and the relative reactivity of the nitrogen and oxygen atoms as nucleophiles are pivotal in determining the outcome of alkylation reactions. Generally, in related 4-quinolinone systems, the keto tautomer is favored.
The nitrogen atom of the quinolinone ring can act as a nucleophile, leading to N-alkylated products. In the case of this compound, direct N-alkylation is subject to significant steric hindrance from the adjacent trifluoromethyl group at the C2 position.
Detailed research on analogous 2-substituted quinolin-4(1H)-ones indicates that the regioselectivity of alkylation (N- versus O-alkylation) is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, and the solvent. For instance, studies on 4-(trichloromethyl)pyrimidin-1H-2-one have shown that N-alkylation can be achieved with various alkylating agents in the presence of a base like potassium carbonate in acetone.
However, a DFT study on 2-alkoxycarbonyl-4-quinolinones suggests that the presence of a substituent at the C2-position sterically impedes the approach of alkylating agents to the nitrogen atom, thereby favoring O-alkylation. researchgate.net This steric hindrance is expected to be even more pronounced with the bulky trifluoromethyl group in this compound.
| Substrate Analogue | Alkylating Agent | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Trichloromethylpyrimidin-2(1H)-one | 2-Chloroacetamide | K2CO3 | Acetone | N1-Alkylated | la-press.org |
| 4-Trichloromethylpyrimidin-2(1H)-one | Diethyl 2-bromomalonate | K2CO3 | Acetone | N1-Alkylated | la-press.org |
| Quinazolin-4(3H)-one | Benzyl chloride | K2CO3 | DMF | N-Alkylated | juniperpublishers.com |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | - | - | N-Alkylated | juniperpublishers.com |
The oxygen atom of the enol tautomer of this compound presents an alternative nucleophilic site for alkylation, leading to O-alkylated products (4-alkoxyquinolines). As mentioned, the steric hindrance at the N1 position by the C2-trifluoromethyl group is expected to make O-alkylation a more favorable pathway.
Studies on the alkylation of quinolin-2(1H)-one derivatives have shown that while reactions with alkylating agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF typically yield a mixture of N- and O-alkylated products, the substitution pattern on the quinolinone ring plays a crucial role. researchgate.net Specifically, the presence of a substituent at the C8 position, such as a methoxy, benzyloxy, or chloro group, has been observed to lead exclusively to O-alkylated products under the same conditions. researchgate.net This suggests that the 8-iodo substituent in the target molecule would likely direct the alkylation towards the oxygen atom.
Furthermore, research on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has demonstrated that while direct alkylation with simple alkyl halides can produce mixtures, the choice of a more complex alkylating agent can favor O-alkylation. nih.gov
The following table presents conditions that have been successfully employed for the O-alkylation of related heterocyclic systems, providing a basis for potential synthetic routes to the O-alkylated derivatives of this compound.
| Substrate Analogue | Alkylating Agent | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K2CO3 | DMF | Exclusively O-Alkylated | researchgate.net |
| 8-Benzyloxyquinolin-2(1H)-one | 2-Bromoacetophenone | K2CO3 | DMF | Exclusively O-Alkylated | researchgate.net |
| 8-Chloroquinolin-2(1H)-one | Chloroacetone | K2CO3 | DMF | Exclusively O-Alkylated | researchgate.net |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine derivative | K2CO3 | MeCN | Chemoselective O-Alkylation | nih.gov |
Metal-Catalyzed C-H Functionalization Adjacent to the Quinolinone Core
Transition metal-catalyzed C-H functionalization represents a powerful tool for the direct introduction of new functional groups onto heterocyclic scaffolds. For quinoline derivatives, C-H activation has been extensively studied, with regioselectivity being a key challenge. The nitrogen atom in the quinoline ring often acts as a directing group, favoring functionalization at the C2 and C8 positions. In this compound, the C8 position is substituted with an iodine atom, precluding direct C-H functionalization at this site.
The focus therefore shifts to other C-H bonds adjacent to the quinolinone core. The C3 position of the quinolinone ring is a potential site for such transformations. While direct C-H functionalization of quinolin-4(1H)-ones is less explored compared to quinolines themselves, related heterocyclic systems provide valuable insights. For instance, the direct C-H functionalization of quinoxalin-2(1H)-ones at the C3 position is a well-established method for the synthesis of their derivatives.
A notable strategy for the C3-H functionalization of quinolines involves a nickel-catalyzed process that proceeds through a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk This approach leverages the increased nucleophilicity at the C3 position of the dihydro intermediate to react with various electrophiles. A similar mechanistic pathway could be envisioned for this compound, where the quinolinone is first reduced to a dihydroquinolinone species, followed by reaction at the C3 position and subsequent re-aromatization.
The table below outlines examples of metal-catalyzed C-H functionalization on quinoline and related heterocyclic systems, highlighting the potential for C3-functionalization of the target molecule.
| Substrate Type | Catalyst/Metal | Reagent/Electrophile | Position Functionalized | Key Features | Reference |
|---|---|---|---|---|---|
| Quinolines | Nickel | Thioethers, Alkyl/Aryl halides, etc. | C3 | Proceeds via a 1,4-dihydroquinoline intermediate | polyu.edu.hk |
| Quinoxalin-2(1H)-ones | Graphene Oxide | Langlois' reagent/Alkynes | C3 | Trifluoromethylation/alkylation | nih.gov |
| N-(quinolin-8-yl)quinoline-4-carboxamide | Ruthenium | Aryl bromides/iodides | Distal positions | Directing group-assisted arylation | nih.gov |
| Benzo[h]quinoline | Palladium | Alcohols/PhI(OAc)2 | C10 | Oxidative alkoxylation | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. However, specific experimental NMR data for 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one is not available.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
A detailed ¹H NMR analysis, including the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) for the aromatic and N-H protons of the quinolinone ring system, could not be found in the public domain.
¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments
Similarly, experimental ¹³C NMR data, which would identify the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon, the carbons of the quinoline (B57606) core, and the carbon of the trifluoromethyl group, is not publicly documented.
¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl (CF₃) group would be expected to produce a singlet in the ¹⁹F NMR spectrum. However, the specific chemical shift for this signal in this compound has not been reported in available literature.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. While general vibrational modes for quinolinone structures are known, a specific, experimentally recorded IR spectrum for this compound, detailing the characteristic absorption frequencies (in cm⁻¹) for the N-H stretch, C=O (carbonyl) stretch, C-F stretches, and C-I stretch, is not available.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The exact mass of this compound can be calculated, but experimental mass spectrometry data, including the observation of the molecular ion peak (M⁺) and the m/z (mass-to-charge ratio) values of its characteristic fragments, have not been published.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of this compound in the solid state can be elucidated through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
While the specific crystallographic data for this compound is not publicly available in major structural databases as of the latest searches, analysis of closely related iodo-quinoline derivatives provides a framework for understanding its likely structural features. For instance, studies on other iodo-substituted quinolines have revealed the significant role of the iodine atom in directing crystal packing through halogen bonding.
A hypothetical crystallographic analysis of this compound would be expected to yield a comprehensive dataset. The key parameters from such an analysis are typically presented in a standardized format, as shown in the interactive table below, which would be populated with experimental data upon successful crystallization and diffraction analysis.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry operations within the crystal lattice. |
| a (Å) | 10-15 | Unit cell dimension along the a-axis. |
| b (Å) | 5-10 | Unit cell dimension along the b-axis. |
| c (Å) | 15-20 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between b and c axes (for many common systems). |
| β (°) | 90-110 | Angle between a and c axes. |
| γ (°) | 90 | Angle between a and b axes (for many common systems). |
| Volume (ų) | 1500-2500 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.8-2.0 | Theoretical density based on crystal data. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The analysis would also detail the planarity of the quinolinone ring system and the orientation of the trifluoromethyl and iodo substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential halogen bonding involving the iodine atom, would be critical in understanding the supramolecular assembly of the compound in the solid state.
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure and bonding. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy.
Experimental Raman data for this compound is not readily found in the scientific literature. However, based on the known vibrational frequencies of quinoline derivatives and molecules containing trifluoromethyl and iodo groups, a predicted Raman spectrum can be discussed. Key vibrational modes would include the stretching and deformation of the quinolinone core, as well as vibrations associated with the substituents.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to predict and help assign experimental Raman bands. A study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrated the utility of DFT in assigning vibrational modes.
Interactive Table: Predicted Prominent Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~3100-3000 | Aromatic C-H stretching vibrations of the quinolinone ring. | Medium |
| ~1650-1600 | C=O stretching vibration of the 4-oxo group, potentially coupled with C=C stretching. | Strong |
| ~1600-1500 | C=C aromatic ring stretching vibrations. | Strong |
| ~1350-1150 | Symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl (CF₃) group. | Strong |
| ~1100-1000 | Ring breathing modes of the quinolinone system. | Medium |
| ~700-600 | C-I stretching vibration. | Medium-Weak |
| Below 400 | Lattice vibrations and other low-frequency modes, including deformations involving the iodine. | Variable |
The intense bands associated with the C=C stretching of the aromatic system and the C-F stretching of the trifluoromethyl group are expected to be characteristic features in the Raman spectrum of this compound. The position of the C-I stretching vibration can provide insights into the nature of the carbon-iodine bond and any intermolecular interactions it may be involved in.
Computational Chemistry and Theoretical Investigations of 8 Iodo 2 Trifluoromethyl Quinolin 4 1h One
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netekb.eg By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a deep understanding of their chemical behavior. ekb.egeurjchem.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. utripoli.edu.ly
In a theoretical study on a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations were used to visualize the HOMO and LUMO distributions. researchgate.net For 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) and pyridinone rings, while the LUMO would likely be distributed across the quinoline scaffold, with significant contributions from the electron-withdrawing trifluoromethyl group. The presence of the bulky iodine atom at the 8-position would also influence the electron distribution through steric and electronic effects. The energy gap would quantify the molecule's propensity for intramolecular charge transfer. researchgate.net
Table 1: Illustrative Frontier Orbital Energies for a Quinoline Derivative This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| Energy Gap (ΔE) | 4.4 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.eg The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., near heteroatoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., near hydrogen atoms) that are favorable for nucleophilic attack. tandfonline.com
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen at the 4-position and the nitrogen atom of the quinoline ring. Conversely, positive potential (blue) would be located around the N-H proton. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential, while the iodine atom's electrostatic potential would be influenced by its polarizability.
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ekb.eg Molecules with large dipole moments, significant charge transfer characteristics, and extended π-conjugated systems often exhibit high hyperpolarizability values. ru.nl
Computational DFT methods are employed to calculate these properties. For this compound, the presence of the electron-donating quinolinone system and the powerful electron-withdrawing trifluoromethyl group suggests a strong intramolecular charge-transfer character, which is a key requirement for NLO activity. Theoretical calculations on similar push-pull organic molecules have demonstrated that such structural motifs can lead to substantial NLO responses. ekb.egmdpi.com The calculated hyperpolarizability would allow for a comparison with standard NLO materials like urea (B33335) to assess its potential.
Table 2: Hypothetical NLO Properties This table presents hypothetical data for illustrative purposes.
| Property | Unit | Calculated Value |
| Dipole Moment (μ) | Debye | 4.5 |
| Mean Polarizability (α) | esu | 2.5 x 10⁻²³ |
| First Hyperpolarizability (β) | esu | 6.0 x 10⁻³⁰ |
Conformation Analysis and Stereochemical Considerations
Conformation analysis is essential for understanding the three-dimensional structure of a molecule, which in turn governs its biological activity and physical properties. For a molecule like this compound, the quinoline ring system is largely planar. However, computational geometry optimization would be used to determine the preferred orientation of the trifluoromethyl group and to analyze any minor deviations from planarity caused by the steric bulk of the iodine atom at the 8-position. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's most stable conformation. eurjchem.com While this molecule does not possess a chiral center, understanding its precise geometry is fundamental for studies such as molecular docking.
In Silico Prediction of Molecular Properties (e.g., cLogP)
In silico methods are widely used in drug discovery to predict key physicochemical and pharmacokinetic properties, such as lipophilicity (logP), solubility, and adherence to drug-likeness rules like Lipinski's Rule of Five. The calculated logarithm of the octanol-water partition coefficient (cLogP) is a crucial parameter for predicting a molecule's absorption and distribution.
While a specific cLogP for this compound is not published, data for analogous structures can provide an estimate. For instance, the structurally similar compound 8-Methyl-2-(trifluoromethyl)quinolin-4-ol has a computed XLogP3 value of 2.8. nih.gov Given the replacement of a methyl group with a more lipophilic iodine atom, the cLogP for the title compound is expected to be higher. Various computational tools and servers are available to predict such properties based on the molecular structure. dergipark.org.tr
Table 3: Predicted Molecular Properties for a Structurally Similar Compound Data for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol from PubChem CID 2775089. nih.gov
| Property | Predicted Value |
| Molecular Weight | 227.18 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. montclair.edu For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions at the iodine position, DFT calculations can map out the entire reaction pathway.
By modeling the potential energy surface, researchers can determine the most favorable reaction route and understand the role of catalysts or reagents. For example, in a proposed synthesis, computational analysis could help predict the feasibility of a reaction, rationalize the observed regioselectivity, and guide the optimization of reaction conditions to improve yields and minimize byproducts. montclair.edu
Structure Activity Relationships Sar and Mechanistic Biological Studies
General Principles of SAR in Quinoline (B57606) and Quinolinone Compounds
Quinoline and quinolinone derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of a carboxylic acid group at the 3-position and a small alkyl or cyclopropyl group at the 1-position are often crucial for antibacterial activity. Modifications to the benzo ring of the quinoline nucleus also significantly impact their biological effects.
Influence of Iodo Substitution at C8 on Biological Activity Mechanisms
The introduction of an iodine atom at the C8 position of the quinolinone core can significantly modulate the compound's biological activity. Halogen substitutions, in general, can alter the electronic and lipophilic properties of a molecule, which in turn affects its ability to cross cell membranes and interact with biological targets. Specifically, the insertion of iodine into organic molecules has been shown to increase antimicrobial activity against certain bacteria, such as S. aureus. nih.gov Studies on iodo-quinoline derivatives have demonstrated their potential as antimicrobial agents, with some compounds exhibiting significant activity against Gram-positive bacteria. elsevierpure.comnih.gov The mechanism of action is thought to involve interactions with key bacterial enzymes or disruption of the cell membrane. Furthermore, the presence of an iodine atom can influence the compound's ability to form halogen bonds, which are increasingly recognized as important interactions in drug-target binding.
Impact of Trifluoromethyl Group at C2 on Biological Activity Mechanisms
The trifluoromethyl (-CF3) group at the C2 position is a key contributor to the biological profile of 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one. The -CF3 group is a strong electron-withdrawing group and is known to enhance the metabolic stability and lipophilicity of a molecule. In the context of antimalarial quinolones, trifluoromethyl substitution has been shown to significantly increase activity against resistant strains of Plasmodium. nih.gov Several mechanistic pathways have been proposed for trifluoromethyl-containing quinolines. One suggested mechanism for their antimalarial action is the inhibition of the parasite's cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain. nih.gov Another proposed mechanism involves the intercalation of these compounds into the parasite's DNA. nih.gov The presence of two trifluoromethyl groups in some quinoline derivatives has been correlated with slightly higher in vitro antimalarial activity compared to those with a single group. nih.gov
Specific In Vitro Biological Activity Studies (Mechanistic Focus)
While specific mechanistic studies on this compound are not extensively available, the biological activities of closely related compounds provide insights into its potential mechanisms of action.
Based on studies of analogous iodo-quinoline derivatives, the antimicrobial activity of this compound is likely to be more pronounced against Gram-positive bacteria. nih.govelsevierpure.comnih.gov The proposed mechanisms for related compounds include the disruption of bacterial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the trifluoromethyl group may enhance the compound's ability to penetrate the bacterial cell wall. Furthermore, some iodo-quinoline derivatives have been shown to affect microbial adhesion, which is a critical step in biofilm formation. nih.gov The specific molecular targets within the bacterial cell, however, require further investigation.
Table 1: Antimicrobial Activity of Representative Substituted Quinolines
| Compound | Substituent(s) | Target Organism(s) | Putative Mechanism of Action |
| 4-hydroxy-3-iodo-quinol-2-one | 3-Iodo, 4-Hydroxy | Meticillin-resistant Staphylococcus aureus (MRSA) | Not specified, but shows significant activity. elsevierpure.comnih.gov |
| 6-Iodo-substituted carboxy-quinolines | 6-Iodo, 4-Carboxy | Staphylococcus epidermidis | Affects microbial adhesion. nih.gov |
This table is for illustrative purposes and includes data from related compounds to infer potential activity.
The antiplasmodial activity of this compound can be inferred from studies on trifluoromethyl-substituted quinolines. nih.govnih.gov The trifluoromethyl group is a key pharmacophore in many potent antimalarial agents. The likely mechanisms of action against Plasmodium falciparum include:
Inhibition of the Cytochrome bc1 Complex: Similar to atovaquone, trifluoromethyl-containing quinolones are believed to target the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain, leading to a disruption of its energy metabolism. nih.gov
DNA Intercalation: Some trifluoromethyl-quinoline derivatives are thought to exert their antiplasmodial effect by intercalating into the parasite's DNA, thereby interfering with DNA replication and transcription. nih.gov
The presence of the 8-iodo substituent might further enhance the antiplasmodial activity through mechanisms that are yet to be fully elucidated.
Table 2: Antiplasmodial Activity of Representative Trifluoromethyl-Substituted Quinolines
| Compound | Substituent(s) | Plasmodium falciparum Strain(s) | Proposed Mechanism of Action | IC50 |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | 2,8-bis(Trifluoromethyl) | D10 (chloroquine-sensitive) | DNA intercalation | 4.8 µg/ml |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones | 2,8-bis(Trifluoromethyl) | D10 (chloroquine-sensitive) | DNA intercalation | 5.2 µg/ml |
| "Endochin-like quinolones" (ELQs) | Trifluoroalkyl at C3 | Chloroquine-sensitive and multidrug-resistant strains | Inhibition of cytochrome bc1 complex | 1.2 to ~30 nM |
This table is for illustrative purposes and includes data from related compounds to infer potential activity.
Anticancer Activity Mechanisms
The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives exhibiting a range of mechanisms. ekb.eg For analogs of this compound, the anticancer effects are likely multifaceted. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can enhance the biological activity of the parent molecule. In related quinoline derivatives, the presence of a trifluoromethyl group has been associated with significant anticancer efficacy. nih.gov
One of the primary mechanisms of action for similar quinolone derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. scirp.org By targeting this enzyme, these compounds can induce apoptosis and inhibit cell proliferation. Additionally, some quinoline derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest. ekb.eg
The anticancer potential of various quinoline derivatives has been demonstrated across several cancer cell lines, including those of the breast, colon, and liver. nih.gov The specific substitution pattern on the quinoline ring is critical in determining the potency and selectivity of these compounds.
Antitubercular Activity Mechanisms
Quinoline-based compounds have shown significant promise as antitubercular agents. The mechanism of action for many quinoline derivatives against Mycobacterium tuberculosis involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com This is a well-established target for fluoroquinolone antibiotics, and it is plausible that this compound and its analogs could share this mechanism.
Recent studies on 2-(quinolin-4-yloxy)acetamides have identified the cytochrome bc1 complex as another key target. Inhibition of this complex disrupts the electron transport chain, leading to a bactericidal effect against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov Structure-activity relationship studies of these analogs have indicated that electron-withdrawing groups, such as halogens and trifluoromethyl, on the quinoline ring can enhance antitubercular activity by making the quinoline less basic. nih.gov
Furthermore, molecular docking studies of quinolinone-based thiosemicarbazones have suggested that enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) are potential protein targets. mdpi.com The trifluoromethyl group at the C-2 position in 2-trifluoromethyl-4-quinolinylhydrazone analogs has been shown to be a key feature in compounds exhibiting activity against sensitive and resistant strains of M. tuberculosis. nih.gov
Kinase Inhibition Mechanisms
The quinoline and quinazoline scaffolds are considered "privileged" structures for binding to the ATP-binding site of protein kinases, and numerous kinase inhibitors are based on these heterocyclic cores. mit.edu Kinases are crucial regulators of cell growth and proliferation, and their inhibition is a key strategy in cancer therapy. ekb.eg
Derivatives of 2-anilinoquinoline with a trifluoromethyl group have been identified as potential inhibitors of Serum/Glucocorticoid-regulated Kinase 1 (SGK1), a kinase implicated in cancer cell survival. nih.gov In related 4-anilino-quin(az)oline compounds, a 6-trifluoromethyl quinoline was found to be a potent inhibitor of Cyclin G-associated kinase (GAK). nih.gov
Molecular docking studies of quinoline derivatives have provided insights into their binding modes with various kinases. For instance, the quinoline nitrogen often forms a hydrogen bond with key methionine residues in the hinge region of the kinase domain, while the trifluoromethyl group can occupy a hydrophobic pocket. nih.gov This interaction pattern is a common feature of many kinase inhibitors and suggests a likely mechanism for this compound.
Molecular Docking and Ligand-Protein Interaction Analysis (Mechanistic Insights)
Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of small molecules with their protein targets, offering mechanistic insights at the molecular level. pensoft.net For this compound and its analogs, docking studies have been instrumental in elucidating their potential interactions with anticancer, antitubercular, and kinase targets.
In the context of anticancer activity, docking studies of pyrano[3,2-c]quinoline analogs have shown their ability to intercalate with the DNA-topoisomerase complex, with favorable binding energies. scirp.org For iodoquinazoline derivatives, molecular docking has suggested potential targets such as carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine kinase (hTK). nih.gov
For antitubercular targets, docking studies of quinolinone-based compounds have identified potential interactions with DNA-gyrase, enoyl-acyl carrier protein reductase (InhA), and ATP-synthase. mdpi.com These in silico models help to rationalize the observed biological activities and guide the design of more potent inhibitors.
In the realm of kinase inhibition, molecular docking of 4-anilino quinazoline derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase has revealed key interactions with amino acid residues in the active site. nih.gov Similarly, docking of 2-isoxazoline derivatives with a trifluoromethyl group against c-KIT tyrosine kinase indicated strong interactions, with the trifluoromethyl group contributing to the binding affinity. nuv.ac.in The quinoline nitrogen's ability to form hydrogen bonds with hinge region residues of kinases is a recurring theme in these studies. nih.gov
Interactive Data Table: Predicted Binding Affinities of Quinolinone Analogs with Various Protein Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Pyrano[3,2-c]quinoline Analogs | TOP2B | -7.5 to -8.3 | dG13, Asn520, Glu522, Arg503 |
| 2-Isoxazoline Derivatives | c-KIT Tyrosine Kinase | -9.4 to -9.5 | ASP810, CYS673, ASP677 |
| 4-Anilino Quinazoline Derivatives | EGFR Tyrosine Kinase | -6.74 to -7.46 | Not Specified |
| Quinolinone-based Pyridine Derivatives | MmpL3 | Not Specified | Not Specified |
Note: The data in this table is derived from molecular docking studies of various quinolinone analogs and is intended to be illustrative of the potential interactions of this compound.
Applications in Chemical Research and Synthetic Utility
Building Block in Heterocyclic Synthesis
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one serves as a valuable building block for the synthesis of more complex heterocyclic structures. The presence of the iodine atom at the C8 position is particularly significant, as it provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for elaborating the quinolinone scaffold into diverse chemical entities with potential biological or material science applications.
One of the primary uses of this iodo-substituted quinolinone is in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. The high reactivity of the carbon-iodine bond allows for its participation in several key transformations:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the iodoquinolinone with an organoboron compound, such as a boronic acid or ester. This method is widely used to introduce aryl or heteroaryl substituents at the 8-position, leading to the synthesis of poly-aromatic systems. For instance, coupling with a benzothiadiazole bispinacol boronic ester has been shown to produce twisted photosensitizers with aggregation-induced emission properties. researchgate.net The general reactivity of aryl iodides in Suzuki couplings is well-established, making this a predictable and reliable synthetic route. nih.govbeilstein-journals.orgresearchgate.netrsc.org
Sonogashira Coupling: This reaction, also catalyzed by palladium and a copper co-catalyst, facilitates the coupling of the iodoquinolinone with a terminal alkyne. wikipedia.org This provides a direct method for introducing alkynyl moieties, which are versatile functional groups that can be further transformed into other structures. The Sonogashira reaction is a powerful tool for constructing conjugated enynes and arylalkynes under mild conditions. libretexts.org Studies on related brominated 2-(trifluoromethyl)quinolines have demonstrated successful Sonogashira couplings to produce bis- and tris-alkynylated products with interesting photophysical properties. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the reaction of the iodoquinolinone with a wide range of primary and secondary amines to synthesize 8-aminoquinolinone derivatives. nih.govnih.gov These derivatives are of significant interest in medicinal chemistry due to the prevalence of the aniline (B41778) substructure in bioactive molecules.
The trifluoromethyl group at the C2 position also plays a crucial role. It enhances the metabolic stability and lipophilicity of the resulting molecules, which are desirable properties in the development of new pharmaceuticals. mdpi.com Furthermore, the quinolinone core itself can be a precursor to fused heterocyclic systems. For example, reactions involving intramolecular cyclization can lead to the formation of polycyclic structures such as pyrazolo[4,3-c]quinolin-4(5H)-ones or isoindolo[2,1-a]quinolines. researchgate.netnih.gov
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl/Heteroaryl-2-(trifluoromethyl)quinolin-4(1H)-one |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 8-Alkynyl-2-(trifluoromethyl)quinolin-4(1H)-one |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst, Ligand, Base | 8-Amino-2-(trifluoromethyl)quinolin-4(1H)-one |
Precursor for Advanced Organic Materials
The structural features of this compound also make it an attractive precursor for the synthesis of advanced organic materials with potential applications in electronics and photonics. The quinolinone core is a known fluorophore, and its derivatives have been investigated for their fluorescent properties. nih.gov
By utilizing the cross-coupling reactions mentioned previously, the electronic and photophysical properties of the quinolinone system can be systematically tuned. For example, the introduction of electron-donating or electron-accepting groups at the 8-position via Suzuki or Sonogashira coupling can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation is key to designing materials for specific applications, such as organic light-emitting diodes (OLEDs).
While direct applications of this compound in this field are not extensively documented, the synthesis of a benzothiadiazole-linked bis(quinolin-4(1H)-one) with aggregation-induced emission (AIE) highlights the potential of such systems. researchgate.net AIE materials are of great interest for their high emission efficiency in the solid state, a crucial property for OLEDs and other optoelectronic devices. The twisted intramolecular charge transfer (TICT) character of such molecules can be influenced by the substituents on the quinolinone core.
The trifluoromethyl group contributes to the material's stability and can influence its solid-state packing, which in turn affects its electronic properties. The combination of a tunable quinolinone fluorophore with the robust trifluoromethyl group and a reactive iodine handle makes this compound a promising starting point for the rational design of novel organic materials.
Use in the Development of Chemical Probes and Tools
Chemical probes are essential tools for studying biological processes in real-time. Fluorescent probes, in particular, allow for the visualization of specific biomolecules or changes in the cellular environment. The quinolinone scaffold is present in various fluorescent dyes, and its derivatives have been developed as sensors for ions and other small molecules. cnrs.frnih.govnih.gov
This compound can serve as a core structure for the development of novel fluorescent probes. The iodine atom at the 8-position provides a convenient site for the introduction of specific recognition elements or for modulating the photophysical properties of the probe. For example, a receptor for a specific analyte could be attached via a cross-coupling reaction. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation could lead to a change in the fluorescence of the quinolinone core, thus signaling the presence of the analyte.
The trifluoromethyl group can enhance the probe's properties, such as its photostability and cell permeability. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the fluorescence quantum yield and emission wavelength of the quinolinone fluorophore. The development of quinolin-2-one based fluorescent probes has shown that substituents on the quinoline (B57606) ring can significantly modify their photophysical properties, making them suitable for applications like monitoring photopolymerization processes. cnrs.frnih.gov
Utility in Fragment-Based Research
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govrsc.org This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent drug candidate.
This compound possesses several characteristics that make it a suitable candidate for inclusion in a fragment library:
Low Molecular Weight: With a molecular weight of 339.05 g/mol , it falls within the typical range for fragments.
Structural Complexity: It contains a heterocyclic scaffold with both hydrogen bond donors and acceptors, providing potential interaction points with a protein target.
Presence of a Vector for Growth: The iodine atom at the 8-position serves as an ideal "growth vector." nih.govresearchgate.net Once the fragment is confirmed to bind to a target, synthetic chemistry can be employed to elaborate the molecule from this position to explore adjacent binding pockets and increase potency.
Desirable Physicochemical Properties: The trifluoromethyl group is a common motif in pharmaceuticals, known to improve metabolic stability and binding affinity. nih.govnih.gov
The use of heterocyclic fragments is particularly important in FBDD due to their prevalence in known drugs. nih.gov By including this compound in a screening library, researchers can explore a unique chemical space. The subsequent synthetic elaboration of this fragment, guided by structural biology techniques such as X-ray crystallography, can be efficiently achieved through the versatile cross-coupling reactions of the iodo group.
Table 2: Properties of this compound Relevant to Fragment-Based Drug Discovery
| Property | Value/Description | Relevance in FBDD |
| Molecular Formula | C₁₀H₅F₃INO | Provides the atomic composition. |
| Molecular Weight | 339.05 g/mol | Falls within the typical range for chemical fragments. |
| Key Structural Features | Quinolinone core, Iodine atom, Trifluoromethyl group | Offers potential for hydrogen bonding and other interactions; provides a reactive handle for fragment elaboration. |
| Synthetic Tractability | The C-I bond is reactive in various cross-coupling reactions | Allows for straightforward and predictable chemical modification to improve binding affinity and other properties. |
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
One promising approach is the late-stage functionalization of a pre-formed 2-(trifluoromethyl)quinolin-4(1H)-one core. Transition metal-catalyzed C-H activation at the C8-position represents a powerful tool for the direct introduction of the iodine atom. nih.govacs.org Challenges in this area include achieving high regioselectivity for the C8-position over other potential sites of activation and identifying catalysts that are compatible with the electron-withdrawing trifluoromethyl group.
Alternative strategies could involve the development of novel cyclization reactions that utilize readily available starting materials. For instance, a domino reaction sequence starting from appropriately substituted anilines and trifluoromethyl-containing building blocks could provide a more convergent and atom-economical route. acs.org The development of such methods would be crucial for accessing not only the target compound but also a diverse library of analogues for structure-activity relationship studies.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Late-Stage C-H Iodination | Atom economy, direct functionalization | Regioselectivity, catalyst compatibility |
| Domino Cyclization | Convergence, step economy | Development of novel reaction cascades |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of functional groups in 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one suggests a rich and largely unexplored reactivity profile. The iodine atom at the C8-position is a key site for derivatization through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, providing access to a vast chemical space of novel derivatives.
The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating nature of the quinolone nitrogen could also lead to unique reactivity patterns. For example, the trifluoromethyl group may influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoline (B57606) core. Furthermore, the quinolin-4(1H)-one tautomerism could be exploited to achieve selective reactions at either the oxygen or nitrogen atom. A thorough investigation of these reactivity patterns is essential for unlocking the full synthetic potential of this scaffold.
Advanced Computational Studies for Predictive Modeling
The application of advanced computational methods can significantly accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold. bioengineer.org Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the quinoline ring, guiding the development of new synthetic methodologies. nih.gov
Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes and affinities of this compound derivatives with various biological targets. nih.gov This in silico screening can help to prioritize the synthesis of compounds with the highest potential for biological activity. The development of accurate Quantitative Structure-Activity Relationship (QSAR) models, based on a diverse set of synthesized analogues, will be crucial for establishing reliable predictive models for bioactivity. semanticscholar.org The challenge lies in generating a sufficiently large and diverse dataset of experimental bioactivities to train and validate these computational models effectively.
Table 2: Potential Applications of Computational Modeling
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity analysis | Site-selectivity of chemical reactions |
| Molecular Docking | Virtual screening | Binding affinity and mode to protein targets |
| Molecular Dynamics (MD) | Binding stability analysis | Stability of ligand-protein complexes |
Expanding the Scope of Structure-Activity Relationship Investigations
A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is paramount for identifying potent and selective bioactive agents. researchgate.netresearchgate.net The modular nature of the scaffold allows for systematic modifications at several key positions.
Derivatization at the C8-position via cross-coupling reactions will be a primary focus. The introduction of various substituted aryl and heteroaryl groups could probe key interactions within a target's binding site. Modification of the N1-position with different alkyl and aryl groups is also known to significantly influence the biological activity of quinolones. youtube.compharmacy180.com Additionally, exploring bioisosteric replacements for the trifluoromethyl group could provide insights into the importance of this moiety for activity and selectivity. nih.govcambridgemedchemconsulting.com A comprehensive SAR study will require the synthesis and biological evaluation of a large and diverse library of analogues, which presents a significant synthetic challenge.
Potential for Derivatization for Specific Research Applications
The inherent reactivity of the 8-iodo group makes this compound an attractive platform for the development of chemical probes and other research tools. For example, the iodine can be readily converted to a radiolabeled iodine isotope for use in positron emission tomography (PET) imaging studies. Alternatively, the iodo group can be transformed into other functional groups suitable for conjugation to fluorescent dyes, biotin, or affinity resins.
These derivatized probes could be invaluable for studying the cellular uptake, distribution, and target engagement of quinolone-based compounds. The development of such tools would not only advance our understanding of the mechanism of action of this class of compounds but also facilitate the identification of novel biological targets. The challenge will be to design and synthesize these complex molecular tools while maintaining their desired biological activity and specificity.
Q & A
Q. Key Data :
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Iodination | 85–92% | CuI, K₂CO₃, isopropanol, reflux | |
| Purification | >95% | Silica gel chromatography |
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the trifluoromethyl group exhibits distinct upfield shifts (~δ 120–125 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₀H₆F₃INO = 355.95 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., iodine positioning). Data collection at 90 K with MoKα radiation (λ = 0.71073 Å) ensures high precision .
Advanced Question: How can researchers resolve contradictions in reported bromination/iodination regioselectivity for quinolinone derivatives?
Methodological Answer:
Contradictions arise from substituent-dependent reactivity. For example:
- Electron-donating groups (e.g., -OCH₃) direct halogenation to para positions, while electron-withdrawing groups (e.g., -CF₃) favor meta positions .
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity. Compare computed activation energies for competing pathways .
- Experimental Validation : Perform controlled bromination/iodination under inert atmospheres and analyze products via LC-MS or X-ray .
Advanced Question: How does structural modification (e.g., iodine substitution) influence biological activity?
Methodological Answer:
- Case Study : Iodo-substitution enhances lipophilicity and target binding affinity in enzyme inhibition assays. For example:
- Replace 8-H with 8-I in quinolinone scaffolds to improve binding to kinase ATP pockets (ΔΔG = -2.3 kcal/mol via docking simulations) .
- Bioactivity Testing : Compare IC₅₀ values of iodinated vs. non-iodinated analogs in cell-based assays (e.g., antiproliferative activity) .
Q. Key Finding :
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 8-Iodo derivative | 0.12 | Kinase X |
| Non-iodinated analog | 1.45 | Kinase X |
Advanced Question: How can solubility and stability challenges be addressed during formulation?
Methodological Answer:
- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or formulate as cyclodextrin complexes to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL in pure water) .
- Stability : Store lyophilized powders at -20°C under argon. Avoid prolonged exposure to UV light to prevent photodegradation (t₁/₂ = 48 hrs under standard lab lighting) .
Advanced Question: What computational tools are recommended for studying reaction mechanisms involving this compound?
Methodological Answer:
- DFT Studies : Optimize geometries at the M06-2X/def2-TZVP level to model iodine-mediated coupling reactions. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., isopropanol vs. THF) on reaction kinetics using GROMACS .
Advanced Question: How to design experiments to study iodine’s role in fluorescence quenching?
Methodological Answer:
- Fluorescence Spectroscopy : Compare emission spectra of iodinated vs. non-iodinated quinolinones. Use a quenching constant (Ksv) analysis via Stern-Volmer plots .
- Time-Resolved Fluorescence : Measure lifetime changes (τ) to distinguish static vs. dynamic quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
